molecular formula C17H27NO3 B6713570 Ethyl 2-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]acetate

Ethyl 2-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]acetate

Cat. No.: B6713570
M. Wt: 293.4 g/mol
InChI Key: CTTHCDVIAPJXJZ-UHFFFAOYSA-N
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Description

Ethyl 2-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]acetate is an organic compound that features a complex structure combining a piperidine ring, a cyclohexene ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]acetate typically involves multiple steps:

    Formation of the Cyclohexen-1-yl Acetyl Intermediate: This step involves the reaction of cyclohexene with acetic anhydride in the presence of a catalyst such as sulfuric acid to form the cyclohexen-1-yl acetyl intermediate.

    Piperidine Derivative Formation: The intermediate is then reacted with piperidine under controlled conditions to form the piperidin-4-yl acetyl derivative.

    Esterification: Finally, the piperidin-4-yl acetyl derivative is esterified with ethanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters.

Scientific Research Applications

Ethyl 2-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies investigating the interaction of piperidine derivatives with biological systems.

Mechanism of Action

The mechanism of action of Ethyl 2-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors in biological systems. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A simpler compound with a similar cyclohexene ring structure.

    Piperidine: The core structure of the piperidine ring.

    Ethyl Acetate: A simple ester used for comparison in esterification reactions.

Uniqueness

Ethyl 2-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]acetate is unique due to its combination of a cyclohexene ring, a piperidine ring, and an ester functional group. This combination imparts unique chemical properties and potential biological activities that are not observed in simpler compounds.

Properties

IUPAC Name

ethyl 2-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-2-21-17(20)13-15-8-10-18(11-9-15)16(19)12-14-6-4-3-5-7-14/h6,15H,2-5,7-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTHCDVIAPJXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCN(CC1)C(=O)CC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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